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Compound of Interest

Compound Name:
4-Chloro-2-

(difluoromethyl)pyridine

CAS No.: 1193104-11-8

Cat. No.: B1493966 Get Quote

Executive Summary
4-Chloro-2-(difluoromethyl)pyridine (CAS 1193104-11-8) is a specialized heterocyclic

building block critical to modern medicinal chemistry.[1][2][3] Unlike its trifluoromethyl analogs,

the difluoromethyl (CF₂H) group possesses unique physicochemical properties—specifically

the ability to act as a weak hydrogen bond donor while modulating lipophilicity.[2][3]

This guide details the technical specifications, validated synthesis routes, and application

strategies for this compound.[3][4] It is designed for researchers requiring a stable, electron-

deficient pyridine scaffold for the development of kinase inhibitors, agrochemicals, and

bioisosteres of pyridine-N-oxides.[1][2]

Chemical Profile & Specifications
The introduction of the CF₂H group at the C2 position creates a distinct electronic environment

compared to the C2-Methyl or C2-Trifluoromethyl analogs.[1] The electron-withdrawing nature

of the CF₂H group activates the C4-Chlorine towards nucleophilic aromatic substitution (SₙAr),

while the C-H bond in the difluoromethyl group provides a "lipophilic hydrogen bond donor"

motif.[1][2]
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Property Value Technical Note

Molecular Formula C₆H₄ClF₂N --

Molecular Weight 163.55 g/mol --

Physical State White to pale yellow solid

Low melting point solid; often

handled as a melt or solution.

[1][2][3]

LogP (Predicted) ~2.67
More lipophilic than -CH₃, less

than -CF₃.[1][2][3]

H-Bond Donors 1 (Weak)

The CF₂H proton can interact

with carbonyl/acceptor targets.

[1][2][3]

pKa (Pyridine N) ~2.0 - 2.5

Significantly reduced basicity

due to -I effect of CF₂H and Cl.

[1][2][3]

Storage 2-8°C, Inert Atmosphere
Hygroscopic; store under

Nitrogen/Argon.

Strategic Synthesis Protocols
While various radical difluoromethylation strategies exist, the most robust and scalable method

for high-purity synthesis relies on Deoxyfluorination of the corresponding aldehyde.[1][3] This

pathway avoids the regioselectivity issues common in radical functionalization.[1][2][3]

Method A: Deoxyfluorination (The "Gold Standard"
Route)
This protocol converts 4-chloro-2-pyridinecarboxaldehyde into the target compound using

DAST (Diethylaminosulfur trifluoride).[1][2][3]
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Figure 1: Stepwise synthesis from commercially available halogenated pyridines.

Detailed Experimental Protocol
Step 1: Formylation[1][2][3]

Reagents: 2-Bromo-4-chloropyridine (1.0 eq), n-Butyllithium (1.1 eq), DMF (1.5 eq), dry THF.

Procedure: Cool a solution of 2-bromo-4-chloropyridine in anhydrous THF to -78°C. Add n-

BuLi dropwise over 30 mins (Lithium-Halogen exchange is selective at C2 due to the

inductive effect of Nitrogen). Stir for 1h.

Quench: Add dry DMF dropwise. Warm to 0°C and quench with sat. NH₄Cl.[1][2][3][4] Extract

with EtOAc.[1][2][3]

Outcome: 4-Chloro-2-pyridinecarboxaldehyde.

Step 2: Deoxyfluorination (Critical Step)

Setup: Flame-dried glassware under Argon.

Reagents: 4-Chloro-2-pyridinecarboxaldehyde (1.0 eq), DAST (1.5 eq), Anhydrous DCM (0.2

M concentration).

Execution:

Dissolve aldehyde in DCM and cool to 0°C.

Add DAST dropwise (Exothermic![1][2][3] Control temp < 5°C).

Allow to warm to Room Temperature (RT) and stir for 12-16 hours.
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Workup (Safety Critical):

Cool mixture back to 0°C.

Slowly quench by adding to saturated NaHCO₃ solution. Caution: Rapid CO₂ evolution.[1]

[2][3]

Extract with DCM, dry over Na₂SO₄, and concentrate.[2][3]

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is less polar than

the aldehyde.[1][3]

Functionalization & Medicinal Chemistry
Applications[1][4][5][6][7][8][9]
The value of CAS 1193104-11-8 lies in its orthogonal reactivity.[1][2] The C4-Chlorine is a

handle for cross-coupling, while the C2-Difluoromethyl group acts as a stable physicochemical

modulator.[1][2]

Reactivity Logic & SAR
The pyridine ring is electron-deficient.[1][2][3][4] The addition of the CF₂H group further lowers

the LUMO energy, making the C4 position highly susceptible to Nucleophilic Aromatic

Substitution (SₙAr) and Palladium-catalyzed couplings.[2][3]
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Figure 2: Functionalization logic.[1][2][3] The electron-poor ring facilitates rapid SₙAr reactions

at C4.[1][2]

Key Applications
Bioisostere for Pyridine-N-Oxides:

Pyridine-N-oxides are potent H-bond acceptors/donors but suffer from rapid metabolic

reduction.[1][2][3]

2-Difluoromethylpyridine mimics the electronic and steric profile of the N-oxide but is

metabolically stable.[1][2]

Application: Quorum sensing inhibitors and anti-infectives.[1][2][3][5]

Lipophilicity Tuning (The "Magic Methyl" Effect):

Replacing a -CH₃ with -CF₂H typically increases LogP (lipophilicity) while introducing a

weak H-bond donor capability.[1][2][3]

This improves membrane permeability while maintaining specific binding interactions in

the active site (e.g., interacting with backbone carbonyls).[2][3]
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Late-Stage Diversification:

The C4-Cl allows this unit to be coupled late in a synthesis sequence, minimizing the

exposure of the sensitive CF₂H group to harsh reducing conditions (e.g., LiAlH₄, which

might defluorinate it).[2]

Safety & Handling Guidelines
Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2][3]

Reactivity: The C4-Cl bond is labile; avoid contact with strong nucleophiles unless intended.

[1][2][3]

Fluorine Safety: In the synthesis (Method A), DAST is thermally unstable.[2][3] Never heat

DAST reactions above 50°C in a closed vessel.[1][2][3]

HF Generation: Hydrolysis of the product or reagents can release HF.[1][3] Always have

Calcium Gluconate gel available in the lab.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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